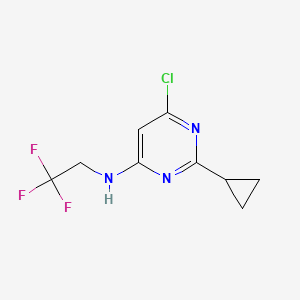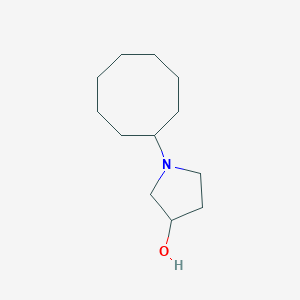
6-氯-2-环丙基-N-(2,2,2-三氟乙基)嘧啶-4-胺
描述
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H9ClF3N3 and its molecular weight is 251.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
自噬通量测定
该化合物可用于自噬通量测定 。自噬是一个细胞过程,它降解受损的蛋白质和细胞器以维持细胞稳态。该化合物可能被用于研究自噬过程及其在各种疾病中的作用。
杀真菌活性
嘧啶胺衍生物,如该化合物,已被发现具有优异的杀真菌活性 。由于其独特的作用机制,与其他杀真菌剂不同,它们被认为是有前途的农业化合物。该化合物可能被用于开发新的杀真菌剂。
植物和动物中的代谢
该化合物在植物和动物体内代谢形成其他化合物 。此特性可能有助于研究代谢途径并了解该化合物与生物系统的相互作用。
合成方案
该化合物中的三氟乙基对于合成方案很有意义 。几个研究小组已经创建了新的合成方案用于 -CF3 含有化合物,它们执行广泛的生物和化学功能。
化学合成
该化合物可用于化学合成 。其独特的结构和性质使其成为复杂分子合成中的宝贵构建块。
研究用途
该化合物可用于研究用途。它属于嘧啶衍生物类,可用于多种研究应用,包括研究其性质和潜在用途。
作用机制
Target of Action
The primary target of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Mode of Action
It is known that the compound exhibits excellent acaricidal activity, suggesting that it interacts with its targets in a way that is lethal to the mites .
Biochemical Pathways
The compound’s acaricidal activity suggests that it disrupts essential biological processes in the mites, leading to their death .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of the mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .
Action Environment
The environment can influence the action, efficacy, and stability of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine. It is known, though, that unrestricted use of existing insecticides can lead to serious pesticide resistance , suggesting that the effectiveness of this compound could be influenced by the presence of resistant mites in the environment.
生化分析
Biochemical Properties
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and other protein kinases. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of various cellular processes, making the compound a potential candidate for therapeutic applications .
Cellular Effects
The effects of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, the compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active site of target enzymes, leading to their inhibition. This binding can result in the disruption of enzyme activity, thereby affecting downstream signaling pathways and cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity. These metabolic pathways can influence the overall efficacy and safety profile of the compound, as the metabolites may contribute to its therapeutic or toxic effects. Understanding these pathways is crucial for optimizing the use of the compound in therapeutic applications .
Transport and Distribution
The transport and distribution of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, leading to its accumulation in specific cellular compartments. This distribution can influence the compound’s activity and efficacy, as its localization within the cell can determine its interactions with target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of 6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a critical factor that influences its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .
属性
IUPAC Name |
6-chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c10-6-3-7(14-4-9(11,12)13)16-8(15-6)5-1-2-5/h3,5H,1-2,4H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDBZPOBXLEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1493016.png)
![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493019.png)

![7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493021.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493022.png)
![6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493029.png)
![7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493030.png)
![2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1493031.png)
![7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493032.png)
![7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493035.png)
